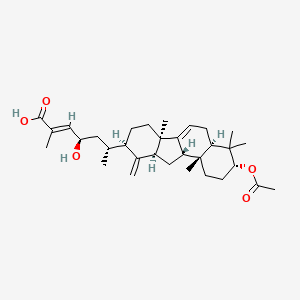

KadcoccineacidA

Description

Kadcoccineacid A is a rearranged 6/6/5/6-fused tetracyclic triterpenoid acid isolated from the stems of Kadsura coccinea (Lem.) A.C. Smith, a plant traditionally used in East Asian medicine for its anti-inflammatory and hepatoprotective properties . Structurally, it belongs to the 14(13→12)-abeo-lanostane skeleton family, characterized by a rare carbon framework with a 5-substituted 2(5H)-furanone motif on the C-17 side chain . Its discovery in 2016 by Hu et al.

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(E,4R,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-4-hydroxy-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-18(15-22(34)16-19(2)29(35)36)23-11-13-31(7)24-9-10-27-30(5,6)28(37-21(4)33)12-14-32(27,8)26(24)17-25(31)20(23)3/h9,16,18,22-23,25-28,34H,3,10-15,17H2,1-2,4-8H3,(H,35,36)/b19-16+/t18-,22-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |

InChI Key |

PATMQWJBKLRRDH-VTULZISZSA-N |

Isomeric SMILES |

C[C@H](C[C@H](/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidA typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The general steps are as follows:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative in an alkaline medium to form the azo compound, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Purification of aromatic amines and naphthol derivatives.

Diazotization and Coupling: Conducted in large reactors with precise control over temperature and pH to ensure high yield and purity.

Isolation and Purification: The crude product is filtered, washed, and dried. Further purification may involve recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidA undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form quinone derivatives.

Reduction: The azo bond (N=N) can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

Reduction: Sodium dithionite or catalytic hydrogenation.

Substitution: Halogens, sulfonic acids, or nitro groups under electrophilic aromatic substitution conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

KadcoccineacidA has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to highlight cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Widely used as a colorant in food, cosmetics, and textiles. Its stability makes it ideal for products exposed to light and heat.

Mechanism of Action

The mechanism by which KadcoccineacidA exerts its effects is primarily through its interaction with light and its ability to bind to various substrates. The azo bond (N=N) is responsible for its vibrant color, as it absorbs light in the visible spectrum. In biological systems, it can bind to proteins and nucleic acids, making it useful for staining and visualization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Kadcoccineacid A shares its core 6/6/5/6-fused tetracyclic skeleton with other Kadsura-derived triterpenoids, such as kadcoccine acids B–N, kadcoccitanes A–D, and kadcoccinones A–F . Key structural distinctions include:

- Side-chain modifications: Kadcoccineacid A features a 2(5H)-furanone moiety at C-17, absent in kadcoccitanes and kadcoccinones .

- Epoxide configurations: Kadcoccineacid A lacks the 23R,24S epoxide seen in kadcoccinone D, which reduces its cytotoxicity compared to epoxide-containing analogs .

- Oxygenation patterns : Unlike kadcoccitanes, which have additional hydroxyl groups at C-15 and C-16, Kadcoccineacid A retains a simpler oxygenation profile .

Cytotoxicity and Antitumor Activity

Kadcoccineacid A exhibits weaker cytotoxicity compared to structurally related compounds. For example:

The reduced activity of Kadcoccineacid A is attributed to the absence of α,β-unsaturated lactones and C-10/C-19 double bonds, which enhance cytotoxicity in analogs like kadcoccinone B and longipedlactones .

Antiviral Activity

- Kadcoccinic acid D : Inhibits HIV-1 protease (12.4% inhibition) .

- Kadcoccinic acid H : Shows 19.4% inhibition of HIV-1 reverse transcriptase .

- Micrandilactone C : Potent anti-HIV-1 activity via suppression of viral entry .

The presence of a furanone ring in Kadcoccineacid A may limit its antiviral potency compared to micrandilactones, which possess a more complex polycyclic framework .

Anticoagulant and Cardiovascular Effects

Kadcoccineacid A lacks significant anticoagulant activity, unlike kadcoccitanes A and D , which inhibit thrombin formation by 12.4–19.4% . This disparity is linked to the absence of hydroxyl groups at C-15 and C-16 in Kadcoccineacid A, critical for binding to coagulation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.